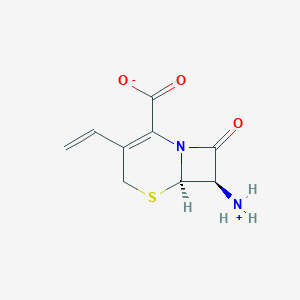
7-AVCA
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibiotikasynthese
7-AVCA ist ein wichtiges Zwischenprodukt bei der Synthese von halbsynthetischen Cephalosporinen, einer wichtigen Gruppe von Beta-Lactam-Antibiotika . Diese Antibiotika sind entscheidend für die Behandlung verschiedener Infektionen, einschließlich solcher, die Knochen, Ohren, Haut, Harnwege und die oberen Atemwege betreffen. Die Modifikation der Seitenketten von this compound führt zur Entwicklung verschiedener hochwirksamer Cephalosporine.
Enzymatische Konversionsprozesse
Die industrielle Produktion von this compound beinhaltet oft enzymatische Konversionsprozesse, die gegenüber chemischen Verfahren aufgrund ihrer geringeren Abfallmenge und niedrigeren Produktionskosten bevorzugt werden . Enzyme wie Cephalosporin-C-Acylase werden verwendet, um Cephalosporin C in this compound umzuwandeln, wobei Bedingungen wie Inkubationszeiten, Temperaturen und pH-Werte für maximale Effizienz optimiert werden.
Pharmazeutische Herstellung
This compound dient der pharmazeutischen Industrie als Ausgangsmaterial für die Herstellung einer Reihe von halbsynthetischen Cephalosporinen . Die Vielseitigkeit der Verbindung ermöglicht die Synthese verschiedener Antibiotika, darunter neuere Generationen wie Cephalothin, die unter Verwendung von this compound und anderen Verbindungen wie Thiophen-2-essigsäure synthetisiert werden.
Reduzierung der Umweltbelastung
Die mikrobielle Produktion von this compound ist Teil eines breiteren Bestrebens, die Umweltbelastung der pharmazeutischen Produktion zu reduzieren . Durch den Einsatz mikrobieller Prozesse und enzymatischer Reaktionen zielt die Industrie darauf ab, die Verwendung toxischer Verbindungen und komplizierter Techniken zu minimieren, die traditionell mit Umweltverschmutzung verbunden sind.
Biotechnologische Fortschritte
Die Forschung an this compound hat zu biotechnologischen Fortschritten geführt, insbesondere im Bereich der Gentechnik. So wurden transgene Ansätze untersucht, um this compound in vivo innerhalb des Cephalosporin-C-Produzenten Acremonium chrysogenum zu synthetisieren . Diese Methode könnte die Art und Weise, wie this compound hergestellt wird, möglicherweise revolutionieren und den Prozess nachhaltiger und kostengünstiger machen.
Bekämpfung der Antibiotikaresistenz
Die Entwicklung neuer Antibiotika unter Verwendung von this compound ist Teil des anhaltenden Kampfes gegen Antibiotikaresistenz . Durch die Entwicklung neuer Verbindungen, die der vielfältigen Palette von Beta-Lactamasen, die von resistenten Bakterien produziert werden, standhalten können, spielt this compound eine zentrale Rolle bei der Aufrechterhaltung der Wirksamkeit von Beta-Lactam-Antibiotika.
Wirkmechanismus
Target of Action
7-AVCA is primarily used as a starting material in the synthesis of third-generation cephalosporins, such as cefixime and cefdinir . These antibiotics target bacterial cell walls, disrupting their synthesis and leading to bacterial cell death .
Mode of Action
This compound interacts with its targets through enzymatic processes. It is produced from cephalosporin C (CPC) by the enzyme cephalosporin acylases . These enzymes are capable of cleaving the amide bond between a β-lactam nucleus and a side chain without damaging the β-lactam ring .
Biochemical Pathways
The production of this compound involves the enzymatic deacylation of CPC, which is a more environmentally friendly process compared to the traditional chemical method . This process is part of the larger biochemical pathway of cephalosporin synthesis, which involves the fungus Acremonium chrysogenum .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound has a molecular weight of 22625 g/mol and a density of 155 g/cm³ . The optimal conditions for its enzymatic activity have been found to be a pH of 6.5 and a temperature of 32°C .
Result of Action
The primary result of this compound’s action is the production of semi-synthetic cephalosporin antibiotics. These antibiotics are widely used to treat and prevent bacterial diseases by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH and temperature of the environment can affect the enzymatic activity involved in its production . Additionally, the presence of certain compounds, such as thiophene-2-acetic acid, can also impact the production process .
Biochemische Analyse
Biochemical Properties
7-AVCA interacts with various enzymes, proteins, and other biomolecules. For instance, an acetylesterase from Bacillus subtilis has been found to deacetylate the C3’ acetyl group of this compound to generate Deacetyl-7-aminocephalosporanic acid (D-7-ACA), a crucial starting material for synthesizing industrial semisynthetic β-lactam antibiotics .
Cellular Effects
This compound, as a precursor to various cephalosporin antibiotics, plays a significant role in combating bacterial infections. Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls, thereby inhibiting bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion into various cephalosporin antibiotics. This transformation is often facilitated by specific enzymes. For example, the enzyme cephalosporin-C acylase can convert cephalosporin-C into this compound .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the specific reactions it is involved in. For instance, in the production of D-7-ACA from this compound, the enzyme EstSJ displayed the highest specific activity at 30°C and pH 8.0 .
Metabolic Pathways
This compound is involved in the metabolic pathway for the synthesis of cephalosporin antibiotics. It is produced from cephalosporin-C by the enzyme cephalosporin acylases .
Eigenschaften
IUPAC Name |
(6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLGFBRMCCVQLU-SVGQVSJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428501 | |
| Record name | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79349-82-9 | |
| Record name | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79349-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4,2,0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-ethenyl-8-oxo-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-AVCA?
A1: The molecular formula of this compound is C10H12N2O3S, and its molecular weight is 240.28 g/mol.
Q2: How is this compound synthesized?
A: this compound is commonly synthesized from 7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methoxybenzyl ester (GCLE) using a three-step process involving a Wittig reaction, phenolic deprotection, and enzymatic hydrolysis. [, , , , ]
Q3: Are there alternative synthetic routes to this compound?
A: Yes, researchers have explored alternative methods, including using different starting materials, catalysts, and reaction conditions. Some examples include using triethyl phosphite instead of triphenylphosphine in the Wittig reaction [] and employing a phase transfer catalyst to improve reaction speed and yield. []
Q4: What are the advantages of enzymatic hydrolysis in the synthesis of this compound?
A: Enzymatic hydrolysis offers several benefits over chemical methods, including milder reaction conditions, higher selectivity, reduced waste generation, and environmental friendliness. [, ]
Q5: What is the primary application of this compound?
A: this compound serves as a key building block in the synthesis of third-generation cephalosporin antibiotics, namely Cefixime and Cefdinir. [, , , , , ]
Q6: How is this compound used to synthesize Cefixime?
A: this compound reacts with a Cefixime side-chain active ester, typically in the presence of a base and a solvent, to yield Cefixime. Different active esters and reaction conditions have been explored to optimize the synthesis. [, , ]
Q7: How does the synthesis of Cefdinir from this compound differ from that of Cefixime?
A: Cefdinir synthesis involves the acylation of this compound with a specific Cefdinir active ester, followed by deprotection steps. Various active esters, such as (Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminothioacetic acid benzothiazole ester, have been investigated to enhance the efficiency and yield of Cefdinir production. [, , ]
Q8: Are there any novel Cefdinir active esters being researched for improved synthesis?
A: Yes, researchers are continuously exploring novel active esters, such as 1-[(Z)-2-(2-amino-4-thiazyl)-2-(acetoxyimino)acetoxy] benzotrizole (AB-AE), to improve the stability, yield, and practicality of Cefdinir synthesis. []
Q9: What are the key areas of research focused on improving this compound synthesis?
A9: Ongoing research efforts aim to optimize this compound production by:
- Exploring alternative synthetic routes: This includes investigating new starting materials, catalysts, solvents, and reaction conditions to improve yield, purity, and cost-effectiveness. [, , , ]
- Developing greener and more sustainable processes: Researchers are focusing on minimizing waste generation, using environmentally friendly solvents and reagents, and employing enzymatic methods to reduce the environmental impact of this compound synthesis. [, , ]
- Scaling up production: Efforts are underway to translate laboratory-scale syntheses into commercially viable, large-scale production processes that meet the growing demand for this compound. []
Q10: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?
A: Understanding the SAR of this compound derivatives is crucial for designing new cephalosporin antibiotics with improved pharmacological properties, such as enhanced antibacterial activity, broader spectrum of activity, and reduced susceptibility to bacterial resistance mechanisms. [, ]
Q11: What are the environmental concerns associated with this compound production?
A: Traditional chemical synthesis of this compound can generate significant amounts of waste and utilize hazardous solvents. Researchers are actively seeking greener alternatives to mitigate these environmental impacts. [, , , ]
Q12: What measures are being taken to address the environmental impact of this compound synthesis?
A12: Several approaches are being explored to make this compound production more sustainable, including:
- Solvent optimization: Replacing hazardous solvents with greener alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), to minimize environmental impact. []
- Catalyst recovery and reuse: Developing catalytic systems that allow for catalyst recovery and reuse, reducing waste and resource consumption. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


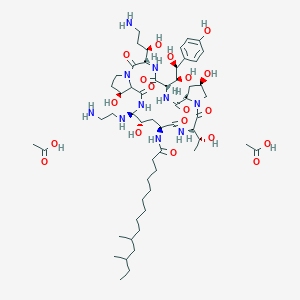
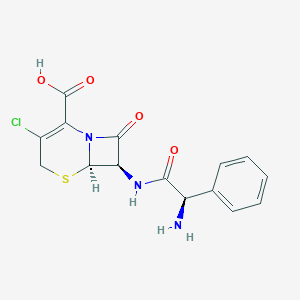


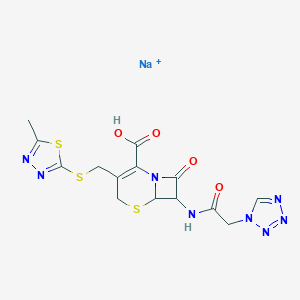
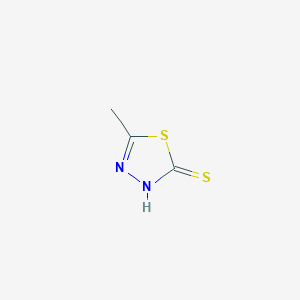
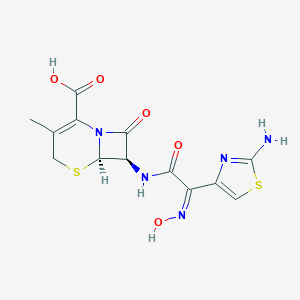




![1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride](/img/structure/B193802.png)


